molecular formula C36H37Cl2N3O7S B12430233 Pde4-IN-4

Pde4-IN-4

Cat. No.: B12430233
M. Wt: 726.7 g/mol
InChI Key: OAWZSUHVKPQVIU-LEEDBYTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pde4-IN-4 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), which is a critical second messenger involved in various cellular processes. By inhibiting phosphodiesterase 4, this compound increases cAMP levels, leading to a range of biological effects, particularly in the context of inflammation and immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pde4-IN-4 typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pde4-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation and yield .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Pde4-IN-4 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Pde4-IN-4 is compared with other phosphodiesterase 4 inhibitors such as roflumilast, apremilast, and crisaborole. While all these compounds share the common mechanism of inhibiting phosphodiesterase 4, this compound may exhibit unique properties in terms of selectivity, potency, and therapeutic applications. For example, roflumilast is primarily used for chronic obstructive pulmonary disease, while apremilast is used for psoriatic arthritis .

List of Similar Compounds

  • Roflumilast
  • Apremilast
  • Crisaborole
  • Ibudilast

These compounds, along with this compound, represent a class of drugs with significant potential for treating a variety of inflammatory and immune-related conditions .

Properties

Molecular Formula

C36H37Cl2N3O7S

Molecular Weight

726.7 g/mol

IUPAC Name

[(1S)-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-(3,4-dimethoxyphenyl)ethyl] 5-[[[(1R)-2-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-2-oxo-1-phenylethyl]amino]methyl]thiophene-2-carboxylate

InChI

InChI=1S/C36H37Cl2N3O7S/c1-45-29-10-8-24(16-31(29)46-2)30(17-26-27(37)19-41(44)20-28(26)38)47-35(42)33-11-9-25(49-33)18-39-34(23-6-4-3-5-7-23)36(43)48-32-21-40-14-12-22(32)13-15-40/h3-11,16,19-20,22,30,32,34,39H,12-15,17-18,21H2,1-2H3/t30-,32-,34+/m0/s1

InChI Key

OAWZSUHVKPQVIU-LEEDBYTESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CN[C@H](C4=CC=CC=C4)C(=O)O[C@H]5CN6CCC5CC6)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CNC(C4=CC=CC=C4)C(=O)OC5CN6CCC5CC6)OC

Origin of Product

United States

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